molecular formula C8H11N3S B2364654 3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine CAS No. 115170-28-0

3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine

Cat. No.: B2364654
CAS No.: 115170-28-0
M. Wt: 181.26
InChI Key: PJTLJESXDKUCSL-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a chemical compound with the IUPAC name methyl 5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl sulfide . It has a molecular weight of 181.26 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 102-104°C . It is a powder at room temperature .

Scientific Research Applications

Chemical Behavior and Synthetic Applications

  • Inverse Electron Demand Diels-Alder Reactions : The compound and its derivatives participate in inverse electron demand Diels-Alder reactions, displaying unexpected regioselectivity. This reactivity pattern, particularly in sulfoxides derived from the compound, offers a broad range of potential applications in synthetic chemistry due to their enhanced electron-deficient character (Hamasaki, Ducray, & Boger, 2006).
  • Flash Vacuum Pyrolysis : The flash vacuum pyrolysis of 3-Methylsulfanyl-1,2,4-benzotriazine has been explored, revealing its ability to undergo transformation at high temperatures to yield complex mixtures, indicating the radical nature of the processes involved (Riedl et al., 2003).

Biological Activities and Mechanistic Insights

  • DNA Damage and Antitumor Activity : The compound and its analogues, like tirapazamine, are investigated for their ability to selectively damage DNA in hypoxic cells found in solid tumors. These studies provide insights into their potential as bioreductive antitumor agents, exploiting the hypoxic conditions of tumor cells for therapeutic benefits (Junnotula et al., 2009), (Brown, 1993).

Novel Synthesis Methods

  • Facile Synthesis of Derivatives : Innovative synthetic methods have been developed to construct derivatives of 3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine, demonstrating its versatility in the synthesis of complex molecules with potential antimicrobial and cytotoxic activities (Sumangala et al., 2012), (Gong et al., 2019).

Properties

IUPAC Name

3-methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLJESXDKUCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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